
Ganoderiol A
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ganoderiol A can be extracted from the fruiting bodies, spores, and mycelia of Ganoderma lucidum using organic solvents such as ethanol and methanol. The extraction process typically involves soaking the dried mushroom material in the solvent, followed by filtration and concentration of the extract .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. Advanced techniques such as ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction are employed to enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ganoderiol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .
Applications De Recherche Scientifique
Anti-Cancer Activity
Ganoderiol A has shown potent anti-cancer properties in various studies:
- Mechanism of Action : It inhibits cancer cell migration and adhesion by blocking the focal adhesion kinase (FAK) and SRC signaling pathways, leading to decreased activation of paxillin .
- Cell Lines Studied : Research indicates that this compound significantly reduces cell viability in breast cancer cells (MDA-MB-231), lung cancer cells, and other tumor types .
- Case Study : In vitro studies demonstrated that this compound induces apoptosis in human leukemia HL-60 cells through the modulation of cell cycle regulators and pro-apoptotic pathways .
Cancer Type | Cell Line | Effect | Reference |
---|---|---|---|
Breast Cancer | MDA-MB-231 | Suppressed migration and adhesion | |
Lung Cancer | Various | Induced apoptosis | |
Leukemia | HL-60 | Induced cell cycle arrest |
Anti-Inflammatory Properties
This compound exhibits notable anti-inflammatory effects:
- Mechanism : It modulates the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Research Findings : Studies have shown that treatment with this compound leads to decreased levels of inflammatory markers such as TNF-α and IL-6 in stimulated macrophages.
Immunomodulatory Effects
This compound enhances immune function:
- Impact on Immune Cells : It has been reported to increase the activity of macrophages and natural killer cells, contributing to its immunomodulatory effects .
- Potential Applications : These properties suggest its use as an adjunct therapy in cancer treatment and other immune-related disorders.
Case Studies
Several studies highlight the efficacy of this compound in clinical settings:
- Breast Cancer Treatment : In a study involving MDA-MB-231 cells, this compound was shown to significantly inhibit cell migration and induce apoptosis, suggesting its potential as a therapeutic agent for breast cancer .
- Anti-inflammatory Response : In macrophage models, this compound reduced pro-inflammatory cytokine production, indicating its role in managing inflammatory diseases .
Mécanisme D'action
Ganoderiol A exerts its effects through multiple molecular targets and pathways:
Anti-tumor Activity: It inhibits the migration and adhesion of cancer cells by blocking the focal adhesion kinase (FAK) and SRC signaling pathways, leading to the deactivation of paxillin.
Anti-inflammatory Activity: this compound modulates the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Immunomodulatory Activity: The compound enhances the activity of immune cells, such as macrophages and natural killer cells, contributing to its immunomodulatory effects.
Comparaison Avec Des Composés Similaires
Ganoderiol A is unique among the triterpenoids isolated from Ganoderma lucidum due to its specific molecular structure and bioactivity. Similar compounds include:
Ganoderic Acid A: Known for its anti-tumor and anti-inflammatory properties.
Ganoderic Acid D: Exhibits strong anti-tumor activity.
Ganodermanontriol: Possesses immunomodulatory effects.
Ganodermatriol: Known for its antioxidant properties.
This compound stands out due to its potent anti-tumor and anti-inflammatory activities, making it a promising candidate for further research and development in various therapeutic areas .
Activité Biologique
Ganoderiol A (GA) is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as Lingzhi or Reishi. This compound has garnered significant attention for its diverse biological activities, particularly in cancer research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer types, and potential therapeutic applications.
This compound is part of a larger class of compounds known as ganoderic acids, which are characterized by their lanostane structure. The biological activities attributed to this compound include anti-cancer, anti-inflammatory, and immunomodulatory effects.
Mechanisms of Action:
- Inhibition of Cell Migration and Adhesion: GA has been shown to suppress the adhesion and migration of highly metastatic breast cancer cells (MDA-MB-231) through the inhibition of the FAK-SRC-paxillin signaling pathway. This pathway is crucial for cell adhesion and movement, indicating that GA may impede cancer metastasis .
- Cell Cycle Arrest: Research indicates that this compound can induce cell cycle arrest in cancer cells, leading to decreased proliferation. It affects key regulatory proteins such as cyclin D1 and CDK2, which are essential for cell cycle progression .
- Induction of Apoptosis: GA has also been reported to promote apoptosis in cancer cells by altering the expression levels of pro-apoptotic and anti-apoptotic proteins. This dual action enhances its potential as an anti-cancer agent .
Biological Activities in Cancer Models
Recent studies have explored the effects of this compound in various cancer models:
Case Studies and Clinical Implications
While most studies on this compound have been preclinical, several case studies highlight its potential in clinical settings:
- Breast Cancer Treatment: A study demonstrated that GA-enriched extracts significantly reduced the migratory capacity of MDA-MB-231 cells, suggesting that it could be developed into a treatment to prevent metastasis in breast cancer patients .
- Hematological Malignancies: Research indicates that extracts from Ganoderma lucidum containing this compound may enhance immune responses in patients with leukemia, promoting differentiation of immune cells and improving phagocytic activity .
- Prostate Cancer Management: In vitro studies suggest that this compound may inhibit prostate cancer cell growth through modulation of androgen receptor activity, offering a potential strategy for managing hormone-sensitive cancers .
Propriétés
IUPAC Name |
(3S,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23-25,31-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,24+,25+,27-,28-,29+,30?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEFPSOTFFVAQJ-OBGNTNONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106518-61-0 | |
Record name | Ganoderiol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106518610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GANODERIOL A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH91L4SN2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.